3'-Bromo-3-phenylpropiophenone

Übersicht

Beschreibung

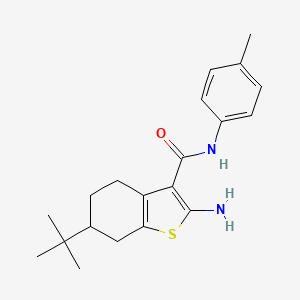

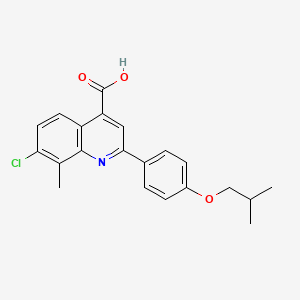

3'-Bromo-3-phenylpropiophenone is a brominated organic compound that is related to various research areas in organic chemistry, particularly in the synthesis of complex molecules. It is structurally characterized by the presence of a bromine atom and a phenyl group attached to a propiophenone moiety. This compound is not directly mentioned in the provided papers, but its structural motifs and reactivity patterns can be inferred from related compounds and reactions discussed in the literature.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 3-Bromo-2-phenylbenzofuran is achieved through a Sonogashira cross-coupling reaction followed by cyclization, with an overall yield of 91.1% . Similarly, the synthesis of various bromophenols, including natural products, has been reported, where an indene-derived compound was unexpectedly formed . These studies suggest that brominated aromatic compounds can be synthesized through palladium-catalyzed reactions, radical brominative addition, and other methods that may be applicable to the synthesis of 3'-Bromo-3-phenylpropiophenone.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often elucidated using NMR, IR, and MS data. For example, the crystal structure of a brominated biphenolate shows a significant dihedral angle between the two phenyl rings, indicating the potential for steric interactions in similar compounds . The molecular structure of 3'-Bromo-3-phenylpropiophenone would likely exhibit similar characteristics, with the potential for conjugation and steric effects influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . Additionally, the presence of a bromine atom in the molecule can facilitate further functionalization through nucleophilic substitution or coupling reactions, as seen in the synthesis of bromophenols and indenones [4, 10]. These reactions highlight the versatility of brominated compounds in organic synthesis, which would extend to 3'-Bromo-3-phenylpropiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the presence of bromine can significantly affect the compound's polarity, boiling point, and reactivity. The environmental properties of a branched isomer of nonylphenol were determined, including water solubility and vapor pressure, which are important for predicting the behavior of such compounds in aquatic ecosystems . Although the specific properties of 3'-Bromo-3-phenylpropiophenone are not discussed, similar analytical methods could be used to determine its properties.

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

- 3'-Bromo-3-phenylpropiophenone is involved in palladium-catalyzed reactions, demonstrating unique multiple arylation via C-C and C-H bond cleavages. This process results in the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Synthesis of Chemical Compounds

- It plays a role in the synthesis of carbofunctional α,β-Unsaturated Sulfides. Specifically, 3-Bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides (Timokhina et al., 2001).

- The compound is utilized in the facile synthesis of chalcones, where its interaction with DNA and urease inhibition, as well as antioxidant potential, have been experimentally evaluated and supported by molecular docking studies (Rasool et al., 2021).

Marine Algae Derivatives

- Bromophenols isolated from marine algae, which may include derivatives of 3'-Bromo-3-phenylpropiophenone, exhibit antibacterial properties. These compounds have been identified and studied for their effectiveness against various bacterial strains (Xu et al., 2003).

Biological Activities

- Certain derivatives of 3'-Bromo-3-phenylpropiophenone have shown potential in anticancer drug development. For instance, a novel bromophenol derivative synthesized from this compound demonstrated significant anticancer activities against human lung cancer cells (Guo et al., 2018).

Spectroscopic and Thermodynamical Analysis

- Theoretical and experimental studies have been conducted on the vibrational spectra and thermodynamical properties of 3'-bromopropiophenone and its derivatives. These studies utilize techniques like Hartree-Fock and density functional theory (Pandian et al., 2011).

Antioxidant Properties

- Methylated and acetylated derivatives of natural bromophenols, potentially including 3'-Bromo-3-phenylpropiophenone, exhibit antioxidant activities. These derivatives have been synthesized and tested for their effectiveness in reducing oxidative damage and ROS generation in cellular models (Dong et al., 2022).

Eigenschaften

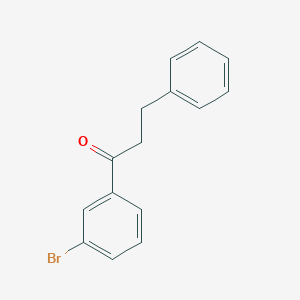

IUPAC Name |

1-(3-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTYDZGMRWJHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643974 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-phenylpropiophenone | |

CAS RN |

866821-66-1 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)